![molecular formula C14H10Cl2N2O2 B5707056 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide, also known as CCBI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide is a potent inhibitor of CK2, which is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound binds to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor activity in various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to inhibit the growth and proliferation of cancer cells in animal models. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to suppress angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has several advantages as a research tool. It is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It has also been shown to have a low toxicity profile in animal models, making it a potential candidate for cancer therapy. However, this compound has some limitations as a research tool. It is a relatively expensive compound, which may limit its use in some laboratories. It also has a low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the combination of this compound with other anti-cancer agents to enhance its anti-tumor activity. This compound has also been shown to have potential as a therapeutic agent for other diseases, such as Alzheimer's disease and HIV infection, which warrants further investigation. Finally, the use of this compound as a research tool to study the role of CK2 in various cellular processes will continue to be an important area of research in the future.
Métodos De Síntesis
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide can be synthesized by reacting 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of a base, followed by reduction of the resulting nitro compound with iron powder and hydrochloric acid. The final product is obtained by reacting the resulting amine with phosgene and ammonium hydroxide.
Aplicaciones Científicas De Investigación
4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide has been widely used as a research tool to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been used to study the role of CK2 in other diseases, such as Alzheimer's disease and HIV infection.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-10-7-5-9(6-8-10)13(17)18-20-14(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGYQBIRHHDRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

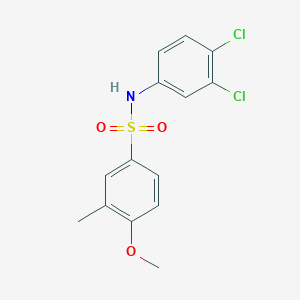
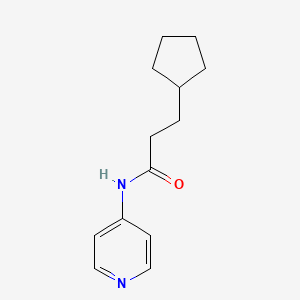
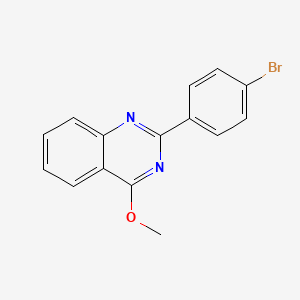
![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
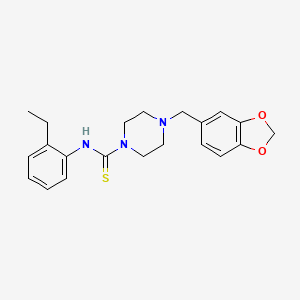
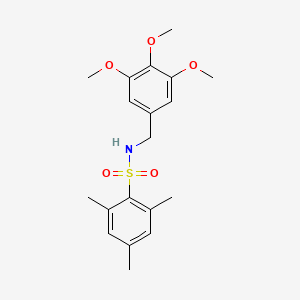
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

amino]phenol](/img/structure/B5707073.png)
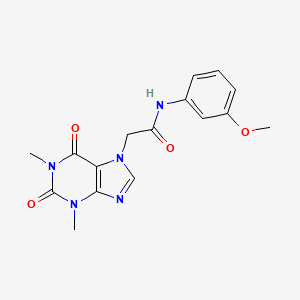
![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
